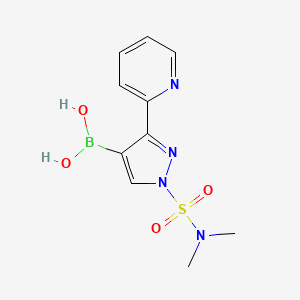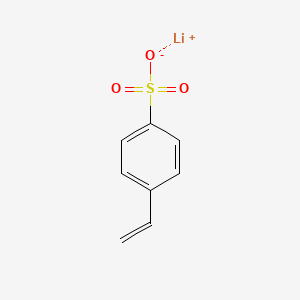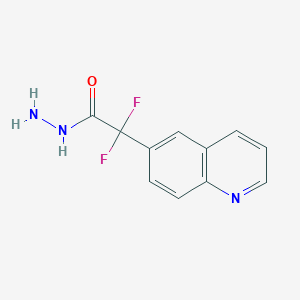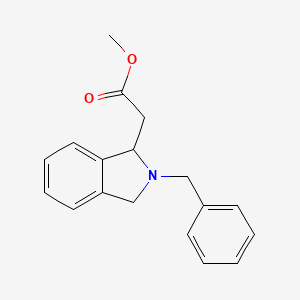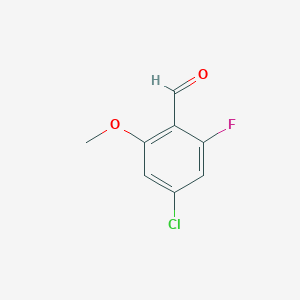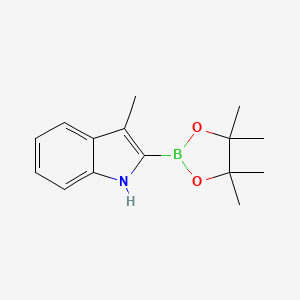
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
Übersicht
Beschreibung
The compound “3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole” is a chemical compound with the empirical formula C18H29BN2O2 . It is a complex organic molecule that contains boron, nitrogen, and oxygen atoms in addition to carbon and hydrogen .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It contains an indole ring, which is a fused two-ring system consisting of a benzene ring and a pyrrole ring. Attached to this indole ring is a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which is a type of boronic ester .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 316.25 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a pivotal reaction in organic chemistry, allowing the formation of carbon-carbon bonds(3-Methyl-1H-indol-2-yl)boronic acid pinacol ester is used as a boron reagent in this reaction due to its stability and ability to undergo transmetalation with palladium (II) complexes . This application is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Protodeboronation
Protodeboronation refers to the removal of the boron moiety from boronic esters. The compound can undergo catalytic protodeboronation, which is a critical step in the formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for modifying the structure of organic molecules, particularly in the synthesis of natural products and drugs.
Homologation Reactions
Homologation reactions involve the lengthening of carbon chains in organic molecules(3-Methyl-1H-indol-2-yl)boronic acid pinacol ester can be used in homologation processes to introduce boron moieties into molecules, which can then be further transformed into various functional groups . This application is essential for building complex molecular architectures in synthetic chemistry.
Radical-Polar Crossover Reactions
This compound can participate in radical-polar crossover reactions, a type of chemical reaction where a radical intermediate undergoes a polar reaction. Such reactions are useful for creating new carbon-carbon or carbon-heteroatom bonds, expanding the toolkit for constructing complex organic molecules .
Asymmetric Hydroboration
Asymmetric hydroboration is a reaction that introduces boron into molecules with control over stereochemistry. The compound can be used in asymmetric hydroboration to create chiral molecules, which are crucial in the development of enantioselective syntheses for pharmaceuticals .
Functional Group Transformations
The boron moiety in (3-Methyl-1H-indol-2-yl)boronic acid pinacol ester can be converted into a wide range of functional groups, such as amines, alcohols, and halides . This transformation capability is highly valuable in medicinal chemistry for the modification and optimization of biologically active compounds.
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-11-8-6-7-9-12(11)17-13(10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPGPYRYHXEZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731073 | |
| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole | |
CAS RN |
1072812-35-1 | |
| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072812-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


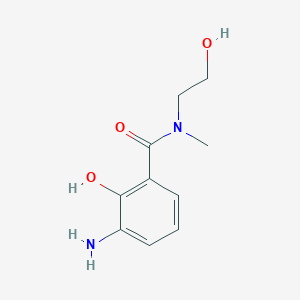
![5-Iodo-2-methoxy-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1507529.png)
![6-(Pyridin-3-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B1507532.png)
